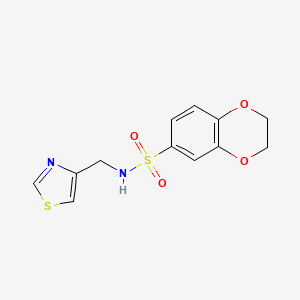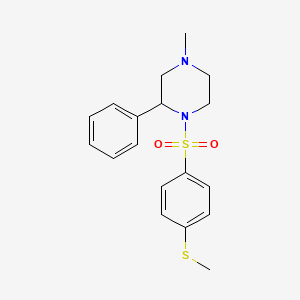![molecular formula C11H11FN2OS B7542480 N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, C-C motif chemokine receptor 4 (CCR4). CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a critical role in immune tolerance and allergic responses. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer and autoimmune diseases.
Wirkmechanismus
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide blocks the migration of Tregs and Th2 cells to sites of inflammation, thereby enhancing the anti-tumor immune response and reducing the activity of Tregs in autoimmune diseases.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been shown to inhibit the migration of Tregs and Th2 cells in vitro and in vivo. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has also been shown to enhance the proliferation and activation of effector T cells in vitro and in vivo. In mouse models of cancer and autoimmune diseases, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been shown to reduce tumor growth, joint inflammation, and disease severity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its specificity for CCR4, which reduces the likelihood of off-target effects. Another advantage is its small size, which allows it to penetrate tissues and reach its target cells. However, one limitation of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
For N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide include clinical trials in cancer and autoimmune diseases to evaluate its safety and efficacy. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide may also be combined with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Further studies are needed to elucidate the optimal dosing and treatment regimens for N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide in different disease contexts.
Synthesemethoden
The synthesis of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2-fluoroaniline, which is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with cyclopropanecarboxylic acid chloride to form N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been extensively studied in preclinical models for its potential use in cancer immunotherapy. In a mouse model of melanoma, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to inhibit the growth of tumors by enhancing the anti-tumor immune response. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was also shown to enhance the efficacy of checkpoint inhibitors, such as anti-PD-1, in mouse models of colon cancer and melanoma.
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In a mouse model of rheumatoid arthritis, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to reduce joint inflammation and bone erosion. In a mouse model of multiple sclerosis, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to reduce disease severity and inhibit the infiltration of immune cells into the central nervous system.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-3-1-2-4-9(8)13-11(16)14-10(15)7-5-6-7/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZTXQJKZRZGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)